Predicted Lipophilicity (XLogP3) and Passive Membrane Permeability Advantage vs. Non-Fluorinated Parent Scaffold
The target compound exhibits a computed XLogP3 of 3.5, representing a calculated increase of approximately +0.5 log units relative to the non-fluorinated analog 2-(benzenesulfonyl)-1-(2,4-dimethylphenyl)ethanone (XLogP3 ≈ 3.0) [1]. This moderate lipophilicity gain, driven by the 2,4-difluoro substitution, is expected to enhance passive membrane permeability without exceeding the Lipinski Rule of 5 threshold (cLogP < 5), positioning the compound in an optimal range for cellular target engagement in intact hepatocyte or adipocyte assays where 11β-HSD1 is endogenously expressed [1][2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-(benzenesulfonyl)-1-(2,4-dimethylphenyl)ethanone (non-fluorinated analog): XLogP3 ≈ 3.0 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) |
Why This Matters
The +0.5 log unit increase in lipophilicity is within the optimal range (LogP 3–4) for cell-permeable probes targeting intracellular enzymes like 11β-HSD1, reducing the risk of poor membrane penetration seen with more polar non-fluorinated analogs while maintaining aqueous solubility.
- [1] PubChem Compound Summary for CID 53337195. Computed XLogP3 = 3.5; Non-fluorinated analog computed XLogP3 ≈ 3.0. National Center for Biotechnology Information (2024). View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. Rule of 5 framework. View Source
